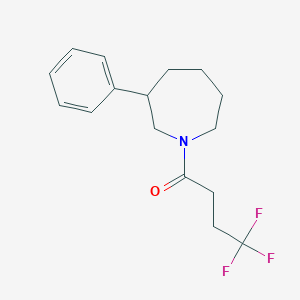

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

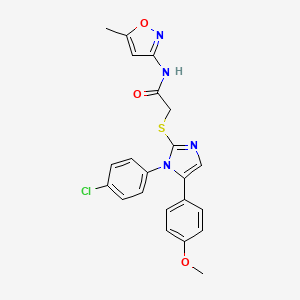

“4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” is a chemical compound that has attracted the attention of scientists due to its unique properties and potential applications in various fields of research and industry1. It has a molecular formula of C16H20F3NO and a molecular weight of 299.3371.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one”. However, similar compounds such as “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction23.Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” is not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have a linear formula of C6H5COCH2COCF32.Chemical Reactions Analysis

Specific chemical reactions involving “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, related compounds have been used in mixed-ligand chelate extraction of trivalent lanthanides23.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have a boiling point of 224 °C (lit.), a melting point of 38-40 °C (lit.), and are soluble in 95% ethanol2.Aplicaciones Científicas De Investigación

Structural Analysis in Chemistry

- Field : Structural Chemistry

- Application : The compound 4,4,4-trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one, which is structurally similar to the compound you mentioned, has been used in structural chemistry for X-ray diffraction analysis and quantum chemical calculations .

- Method : The methods used include X-ray diffraction analysis and quantum chemical calculations .

- Results : The results of these analyses show that the planar diketone form of TTA found in its metal complexes does not occur in the free ligand .

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which contain a trifluoromethyl group like the compound you mentioned, have been used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of NNO Ketoimines and Extraction of Lanthanides

- Field : Organic Chemistry

- Application : 4,4,4-Trifluoro-1-phenyl-1,3-butanedione has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction. It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .

- Method : The methods used include Schiff base condensation reaction for the synthesis of NNO ketoimines and mixed-ligand chelate extraction for the extraction of trivalent lanthanides .

- Results : The results of these applications are not specified in the source .

Slow Magnetic Relaxation and Luminescence Properties in Neodymium

- Field : Material Science

- Application : The compound 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato, which is structurally similar to the compound you mentioned, has been used in the study of slow magnetic relaxation and luminescence properties in neodymium .

- Method : The methods used include the synthesis of eight-coordinated Nd (III) mononuclear complexes and dynamic magnetic studies .

- Results : The results of these analyses show that the ancillary chelating bipyridyl ligands in the complexes greatly enhance the solid state luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Nd 3+ ion .

Synthesis, Structure, and Cyclocondensation of the 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone

- Field : Organic Chemistry

- Application : The compound 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, which is structurally similar to the compound you mentioned, has been used in the synthesis, structure, and cyclocondensation with hydroxylamine and hydrazine .

- Method : The methods used include acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine .

- Results : The results of these applications are not specified in the source .

Selectivity of All-Solid-State Lithium Ion Electrode

- Field : Electrochemical Science

- Application : The compound 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (HBTA) has been used to increase the selectivity of lithium selective electrodes containing lithium ionophore VI in the membrane matrix .

- Method : The methods used include the preparation of lithium selective electrodes and potentiometric response characteristics investigation .

- Results : Increasing the ratio of HBTA molecule in the membrane cocktail from 0.5% to 1.5% provided a better response with respect to the lower detection limit (LDL), linear range, and selectivity .

Preparation of Functionalized Sol-gel Matrix Materials

- Field : Material Science

- Application : The compound 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, which is structurally similar to the compound you mentioned, has been used in the preparation of functionalized sol-gel matrix materials .

- Method : The methods used include the synthesis of the compound and the preparation of sol-gel matrix materials .

- Results : The results of these applications are not specified in the source .

Safety And Hazards

The safety and hazards of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” are classified as Combustible Solids and have a flash point of 99 °C - closed cup2.

Direcciones Futuras

The future directions of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, given its unique properties and potential applications in various fields of research and industry1, it is likely to attract further scientific interest.

Please note that the information provided is based on the best available resources and may not be fully comprehensive or completely accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSZUSGUCHBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

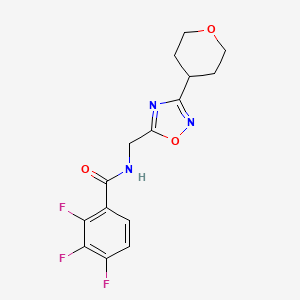

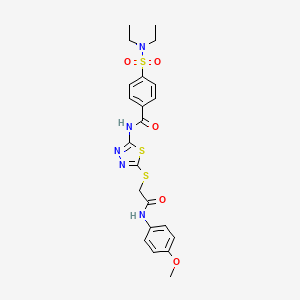

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)

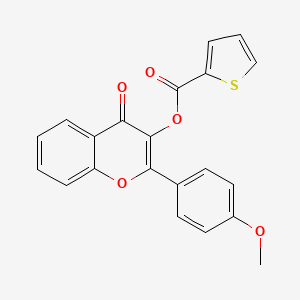

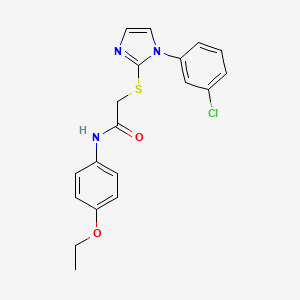

![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)

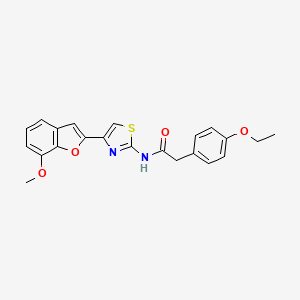

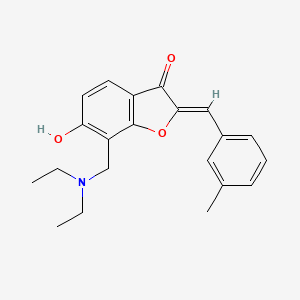

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)

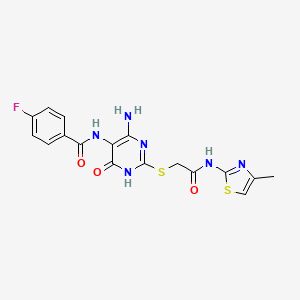

![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)